4-Chloro-2,6-dinitrobenzonitrile

Description

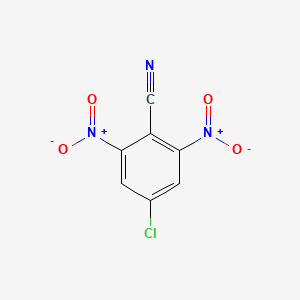

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTLJGQHMXPXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 4 Chloro 2,6 Dinitrobenzonitrile As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Organic Intermediates

The strategic placement of the chloro, dinitro, and nitrile functionalities allows 4-Chloro-2,6-dinitrobenzonitrile to serve as a key starting material for a variety of advanced organic intermediates. Its ability to readily react with a wide range of nucleophiles is the cornerstone of its utility in synthetic chemistry.

The construction of heterocyclic rings is a fundamental goal in medicinal and materials chemistry. This compound provides a robust platform for creating fused heterocyclic systems through reactions that typically involve an initial SNAr step followed by an intramolecular cyclization.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. researchgate.netnih.gov The synthesis of quinazolines and thiazoles often relies on building blocks that can undergo specific cyclization reactions.

Quinazolines: The quinazoline (B50416) framework is a core structure in numerous pharmacologically active molecules. researchgate.netresearchgate.net While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be proposed based on established quinazoline synthesis methodologies. openmedicinalchemistryjournal.comptfarm.pl This would involve the reaction of this compound with a bifunctional nucleophile such as 2-aminobenzylamine or 2-aminobenzamide. The reaction would proceed in two key steps:

Nucleophilic Aromatic Substitution: The primary amine of the reactant would attack the carbon bearing the chlorine atom, displacing it to form a new C-N bond.

Intramolecular Cyclization: The newly introduced fragment would then undergo an intramolecular cyclization reaction. For example, the secondary amine could attack the nitrile carbon, leading to the formation of the pyrimidine (B1678525) ring fused to the dinitrobenzene core, thus creating the dinitro-substituted quinazoline system.

Table 1: Plausible Synthesis of a Dinitro-Substituted Quinazoline Framework

| Reactant 1 | Reactant 2 | Key Reaction Steps | Resulting Heterocyclic Core |

| This compound | 2-Aminobenzylamine | 1. Intermolecular SNAr2. Intramolecular Cyclization | Dinitro-dihydroquinazoline |

Thiazoles: Thiazole (B1198619) rings are another critical motif in medicinal chemistry. nih.gov The most common method for their synthesis is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. clockss.org Direct application of this compound in a classical Hantzsch synthesis is not straightforward. However, it can serve as a precursor to a necessary intermediate. A potential multi-step pathway could involve:

Conversion of the nitrile group of this compound into a thioamide functionality.

Reaction of the resulting dinitro-chlorobenzothioamide with an appropriate α-halocarbonyl compound to construct the thiazole ring.

Alternatively, the activated chlorine atom could be displaced by a sulfur nucleophile that is part of a larger molecule, which could then be elaborated to form a thiazole ring system. pharmaguideline.comjneonatalsurg.com

Sulfur-containing heterocycles are known for a wide range of biological activities and materials applications. researcher.lifenih.gov The high reactivity of the C-Cl bond in this compound makes it an excellent substrate for reactions with sulfur nucleophiles to form fused sulfur heterocycles. A notable example can be inferred from the reactivity of the closely related compound, 1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzene. When this analog is reacted with ethyl thioglycolate, an intramolecular condensation occurs, leading to the formation of benzothiazole (B30560) N-oxides. researchgate.netresearchgate.net

A similar reaction pathway is highly probable for this compound. The process would involve:

SNAr Reaction: The thiol group of a reactant like ethyl thioglycolate would displace the chloride to form a thioether intermediate.

Intramolecular Condensation: The active methylene (B1212753) group of the thioglycolate moiety would then attack one of the ortho-nitro groups, leading to a cyclization that forms a six-membered ring, ultimately yielding a dinitro-substituted benzothiazole derivative after dehydration.

Table 2: Synthesis of Benzothiazole Derivatives via SNAr and Intramolecular Condensation

| Reactant 1 | Sulfur Nucleophile | Probable Intermediate | Final Product Type |

| This compound | Ethyl thioglycolate | S-(2,4-dinitro-6-cyanophenyl) thioglycolate | Dinitro-cyanobenzothiazole N-oxide |

The synthesis of oxygen-containing heterocycles from this compound is less commonly reported compared to its nitrogen and sulfur counterparts. organic-chemistry.orgrsc.org However, its established reactivity suggests potential applications. For instance, reaction with a bifunctional oxygen nucleophile like catechol (1,2-dihydroxybenzene) under harsh conditions could potentially lead to the formation of a dibenzodioxin structure through the displacement of both the chlorine atom and one of the highly activated nitro groups. More commonly, it would react with simple phenols via SNAr to produce polyfunctional diaryl ethers, which are themselves important intermediates in organic synthesis.

A key advantage of using this compound as a building block is that the resulting products are inherently polyfunctionalized. When it is used to construct bicyclic systems like quinazolines or benzothiazoles, the final products retain the dinitro and nitrile (or a derivative) functionalities on the benzene (B151609) ring. beilstein-journals.org

These remaining functional groups serve as handles for further chemical transformations, allowing for the creation of a library of complex molecules from a single precursor. For example:

Nitro Group Reduction: The nitro groups can be selectively or fully reduced to amino groups.

Amine Functionalization: The resulting aromatic amines can be diazotized to introduce a range of other functional groups or can be acylated or alkylated to build more complex structures.

Nitrile Group Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, providing another point for modification.

This preserved functionality makes the bicyclic and aromatic systems derived from this compound valuable platforms for combinatorial chemistry and the synthesis of targeted molecules with specific properties.

Synthesis of Diverse Heterocyclic Frameworks

Role in the Elucidation of Reaction Mechanisms

The high reactivity of this compound makes it an excellent model substrate for studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. youtube.comyoutube.comyoutube.com The SNAr mechanism is a two-step process:

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group.

The presence of three strong electron-withdrawing groups (-NO₂, -CN) in positions ortho and para to the chlorine atom in this compound is crucial. These groups effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this intermediate and significantly accelerating the rate of reaction. libretexts.orgresearchgate.net

Table 3: Activating Effect of Substituents on Nucleophilic Aromatic Substitution

| Substrate | Activating Groups | Position Relative to Leaving Group | Relative Reactivity |

| Chlorobenzene | None | - | Very Low |

| 1-Chloro-4-nitrobenzene | One -NO₂ | para | Moderate |

| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ | ortho, para | High nih.govumich.edu |

| This compound | Two -NO₂, One -CN | ortho, ortho, para | Very High (Predicted) |

Because the reaction proceeds at a measurable rate under mild conditions with a variety of nucleophiles, this compound and its analogs are ideal for kinetic studies. umich.edu Researchers can systematically vary the nucleophile, solvent, and temperature to probe the electronic and steric effects that govern the reaction, providing fundamental insights into the principles of SNAr mechanisms, transition state theory, and leaving group ability.

Design and Synthesis of Chemically Modified Derivatives for Research Probes

The strategic placement of electron-withdrawing groups on an aromatic ring system renders certain positions susceptible to nucleophilic attack, a fundamental principle in the design of targeted molecular tools. The compound this compound possesses such an activated aromatic system, making it a potentially valuable, though not widely documented, building block for the synthesis of specialized research probes. The two nitro groups in the ortho and para positions to the chlorine atom significantly activate the carbon atom to which the chlorine is attached, facilitating nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the covalent attachment of various functional moieties, a key step in the generation of sophisticated chemical probes.

The design of research probes based on a this compound scaffold would theoretically involve the displacement of the chloro group by a nucleophile that is part of a larger molecular assembly. This assembly typically consists of a reporter group, such as a fluorophore or a biotin (B1667282) tag, and a linker that provides spatial separation and appropriate physicochemical properties. The dinitrobenzonitrile core would serve as a stable anchor, connecting the reporter to a targeting or reactive group.

The synthesis of such derivatives would likely proceed via a one-step nucleophilic substitution reaction. A variety of nucleophiles could be employed, including amines, thiols, and alcohols, each offering a different linkage chemistry and set of properties to the final probe. For instance, reaction with an amino-functionalized fluorophore would yield a fluorescent probe, where the photophysical properties could be modulated by the electron-withdrawing nature of the dinitrobenzonitrile moiety.

While specific examples of research probes derived from this compound are not prevalent in publicly accessible scientific literature, the chemical principles governing its reactivity are well-established. The following table outlines a hypothetical design strategy for various research probes using this scaffold.

Table 1: Hypothetical Design of Research Probes from this compound

| Probe Type | Nucleophilic Moiety | Reporter Group | Potential Research Application |

| Fluorescent Probe | Amino-functionalized fluorophore (e.g., aminocoumarin, amino-BODIPY) | Fluorophore | Cellular imaging, fluorescence microscopy |

| Biotinylated Probe | Amino-functionalized biotin | Biotin | Affinity-based protein purification, pull-down assays |

| Cross-linking Probe | Thiol-containing photoreactive group (e.g., benzophenone) | Photoreactive group | Covalent capture of protein binding partners |

| Bioorthogonal Probe | Azide or alkyne functionalized amine | Azide or Alkyne | Click chemistry-based labeling in complex biological systems |

The successful synthesis and application of such probes would depend on several factors, including the reaction conditions for the nucleophilic substitution, the stability of the resulting derivative, and the preservation of the reporter group's functionality. The dinitrobenzonitrile core, being electron-poor, could potentially influence the quantum yield and spectral properties of an attached fluorophore, a consideration that would need to be empirically determined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly Density Functional Theory (DFT), are employed to determine the electronic structure, geometry, and vibrational frequencies of a compound. For a molecule like 4-Chloro-2,6-dinitrobenzonitrile, such studies would typically utilize a basis set like 6-311++G(d,p) with a functional such as B3LYP to achieve a balance between accuracy and computational cost.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For the related compound, 4-chloro-3-nitrobenzonitrile (B1361363), theoretical calculations have determined the HOMO and LUMO energies. nih.gov These values provide insight into the electronic behavior of the molecule.

Table 1: Calculated HOMO-LUMO Energies for 4-chloro-3-nitrobenzonitrile

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | -3.98 |

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In a typical MEP map, regions of negative potential (electron-rich) are colored red, while areas of positive potential (electron-poor) are depicted in blue. For a molecule containing electronegative atoms like oxygen, nitrogen, and chlorine, the MEP would show negative potential around these atoms, indicating their propensity to attract electrophiles. The aromatic ring would exhibit regions of both positive and negative potential.

Charge Distribution and Bond Order Analysis

Understanding the charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. In this compound, the high electronegativity of the oxygen and nitrogen atoms in the nitro groups, the nitrogen of the nitrile group, and the chlorine atom would result in these atoms carrying partial negative charges. Conversely, the carbon atoms bonded to these electronegative groups would exhibit partial positive charges.

Bond order analysis helps in determining the nature (single, double, triple) and strength of the chemical bonds within the molecule. For the benzonitrile (B105546) moiety, the C≡N bond would have a bond order close to three. The C-C bonds within the aromatic ring would have bond orders intermediate between a single and a double bond, characteristic of aromatic systems.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. For 4-chloro-3-nitrobenzonitrile, the optimized geometric parameters have been calculated and show good agreement with experimental data where available. nih.gov

Table 2: Selected Optimized Geometric Parameters for 4-chloro-3-nitrobenzonitrile

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.745 | |

| C-C (aromatic) | 1.388 - 1.401 | 118.5 - 121.6 |

| C-N (nitro) | 1.482 | |

| N-O (nitro) | 1.225 - 1.226 | |

| C-C≡N | 1.439 | |

| C≡N | 1.155 | |

| C-C-Cl: 120.1 | ||

| C-C-N (nitro): 118.9 | ||

| O-N-O: 125.1 |

Conformational analysis would be particularly important if the molecule had flexible side chains. For a relatively rigid structure like this compound, the primary focus would be on the orientation of the nitro and nitrile groups with respect to the benzene (B151609) ring.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of the vibrational modes observed in experimental spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion. For 4-chloro-3-nitrobenzonitrile, a detailed vibrational analysis has been conducted, assigning the calculated frequencies to their respective vibrational modes. nih.gov

Table 3: Selected Calculated Vibrational Frequencies for 4-chloro-3-nitrobenzonitrile

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | C-H stretching |

| 2240 | C≡N stretching |

| 1590-1450 | C=C aromatic stretching |

| 1530 | NO₂ asymmetric stretching |

| 1350 | NO₂ symmetric stretching |

| 850 | C-Cl stretching |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Determination

For a proposed reaction mechanism, computational methods can be used to identify and characterize the transition state, which is the highest energy point along the reaction pathway. The structure of the transition state provides valuable information about the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies would model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the leaving group to map out the entire reaction coordinate and determine the activation barriers for each step.

Reaction Pathway Prediction and Energy Profiles

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The benzene ring is severely electron-deficient due to the strong electron-withdrawing effects of two nitro (-NO₂) groups and a cyano (-CN) group. This electronic structure makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.

Computational studies, typically using Density Functional Theory (DFT), can be employed to model this process. The generally accepted mechanism for SNAr reactions on such activated systems is a two-step addition-elimination process. semanticscholar.orgccsenet.org

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex. A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Computational models predict that for highly electron-deficient rings, the formation of this intermediate is favorable. nih.gov The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the powerfully electron-withdrawing nitro and cyano groups.

Step 2: Departure of the Leaving Group. The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast.

The energy profile for this reaction, as would be predicted by DFT calculations, shows two transition states corresponding to the two steps, with the Meisenheimer complex residing in a potential energy well between them. For many SNAr reactions, the first step (formation of the complex) is the rate-determining step, possessing the higher activation energy barrier. semanticscholar.orgccsenet.org However, recent computational work has also highlighted the possibility of concerted SNAr pathways, where bond formation and bond breaking occur in a single step, though this is less likely for substrates as highly activated as this compound. nih.govspringernature.com

< div class="table-container">

| Step | Description | Key Species | Predicted Energetics |

| 1 | Nucleophilic attack on the C-Cl carbon. | Reactants → Transition State 1 (TS1) → Meisenheimer Complex | Rate-determining step; high activation energy (Ea1). |

| 2 | Expulsion of the chloride leaving group. | Meisenheimer Complex → Transition State 2 (TS2) → Products | Lower activation energy (Ea2); typically rapid. |

This interactive table summarizes the predicted steps in the SNAr reaction pathway.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for understanding and predicting chemical reactivity. For a compound like this compound, these models focus on correlating its structural or electronic features (descriptors) with its reactivity in SNAr reactions.

The reactivity of nitroaromatic compounds is often governed by their electrophilicity. QSAR studies on the toxicity of these compounds, which frequently involves covalent binding (a chemical reaction), have shown that quantum chemical descriptors are particularly important. nih.govnih.gov Key descriptors for modeling the reactivity of this compound would include:

Quantum Chemical Descriptors:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO indicates a greater ability to accept electrons, signifying higher electrophilicity and thus greater reactivity towards nucleophiles. nih.gov

Atomic Charges: The calculated partial positive charge on the carbon atom attached to the chlorine is a direct indicator of its susceptibility to nucleophilic attack.

Topological and Constitutional Descriptors: These describe the molecular structure, such as the number and type of atoms and bonds. bohrium.com

Predictive Models for Chemical Transformations and Selectivity

Building on SAR principles, QSAR models use statistical methods to create mathematical equations that predict reactivity. For a series of related dinitrobenzonitrile derivatives, a predictive model for their transformation rate (e.g., the rate constant, k) in an SNAr reaction could be developed using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov

A hypothetical QSAR model might take the form:

log(k) = c₀ + c₁ (ELUMO) + c₂ (qC-Cl) + c₃ (σ)

Where:

k is the reaction rate constant.

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.

ELUMO is the energy of the LUMO.

qC-Cl is the partial charge on the carbon atom bonded to chlorine.

σ is the Hammett constant of another substituent on the ring, quantifying its electronic effect.

Such models are invaluable for predicting the reactivity of new, unsynthesized compounds and for understanding the factors that govern selectivity when multiple reaction sites are available.

Analysis of Substituent Effects on Chemical Reactivity

The reactivity of this compound is dominated by the electronic effects of its substituents. The nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups that strongly activate the ring for nucleophilic aromatic substitution. lumenlearning.comlibretexts.orglibretexts.org

Inductive Effect (-I): All three key substituents (-NO₂, -CN, -Cl) are highly electronegative and withdraw electron density from the ring through the sigma bond network. libretexts.org

Resonance Effect (-R): The -NO₂ and -CN groups withdraw electron density through the pi-system (resonance), delocalizing the negative charge of the Meisenheimer intermediate. This resonance stabilization is a crucial factor in the high reactivity of the compound. The nitro group is one of the strongest known electron-withdrawing groups. researchgate.net

The combined effect of two nitro groups and a cyano group makes the aromatic ring exceptionally electron-poor, greatly accelerating the rate of nucleophilic attack compared to benzene or chlorobenzene. The placement of the nitro groups ortho and para to the chlorine leaving group is optimal for stabilizing the negative charge in the Meisenheimer complex through resonance.

The magnitude of these effects can be quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

< div class="table-container">

| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Hammett Constant (σₚ) | Overall Effect on SNAr |

| -NO₂ | 2 (ortho) | Strong -I | Strong -R | +0.78 | Strongly Activating |

| -NO₂ | 6 (ortho) | Strong -I | Strong -R | +0.78 | Strongly Activating |

| -CN | 1 (para to attack site) | Strong -I | Strong -R | +0.66 | Strongly Activating |

| -Cl | 4 (leaving group) | Strong -I | Weak +R | +0.23 | Leaving Group |

This interactive table summarizes the electronic effects of the substituents on the reactivity of the this compound ring towards nucleophilic aromatic substitution.

Future Research Directions and Unexplored Avenues for 4 Chloro 2,6 Dinitrobenzonitrile

The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the need for efficiency, sustainability, and novel functionalities. For a specialized compound like 4-Chloro-2,6-dinitrobenzonitrile, future research is poised to unlock its latent potential through innovative methodologies and interdisciplinary applications. The following sections outline key areas ripe for exploration.

Q & A

Q. What intermolecular interactions dominate the solid-state packing of this compound?

- Methodological Answer : X-ray diffraction reveals π-π stacking between aromatic rings and dipole-dipole interactions from nitro and nitrile groups. Hirshfeld surface analysis (via CrystalExplorer) quantifies contributions from Cl⋯O and C–H⋯N contacts, guiding co-crystal design for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.